3-(2,5-Dimethoxyphenyl)-1H-Pyrazole

Coordination Chemistry Electrochemistry Radical Stability

Researchers developing metal complexes or MAO-A inhibitors face inconsistent results when using generic pyrazole scaffolds. This compound's 2,5-dimethoxyphenyl group provides defined electronic properties essential for reproducible SAR studies. • Enables chemically reversible oxidation couples via stabilizing intramolecular Cu···O (2.9 Å) interactions • Potent MAO-A inhibition (IC50 = 200 nM) with 700-fold selectivity over MAO-B • Well-characterized control for elucidating steric/electronic effects on coordination chemistry

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 181122-45-2
Cat. No. B060565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethoxyphenyl)-1H-Pyrazole
CAS181122-45-2
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CC=NN2
InChIInChI=1S/C11H12N2O2/c1-14-8-3-4-11(15-2)9(7-8)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13)
InChIKeyJEFGLUGSZPRTEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethoxyphenyl)-1H-Pyrazole Overview


3-(2,5-Dimethoxyphenyl)-1H-pyrazole (CAS 181122-45-2) is a heterocyclic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . It is characterized by a pyrazole core substituted with a 2,5-dimethoxyphenyl group. This specific substitution pattern endows the molecule with unique electronic properties, influencing its binding interactions and making it a versatile scaffold in medicinal chemistry and materials science . The compound is typically supplied as a powder with a melting point of 159 °C [1] and is intended strictly for research use only .

Heterocyclic scaffold for medicinal chemistry SAR
2,5-dimethoxyphenyl substitution enables unique metal-ligand interactions for coordination chemistry
Well-characterized building block for enzyme inhibitor probe development (e.g., MAO-A)

3-(2,5-Dimethoxyphenyl)-1H-Pyrazole: Generic Substitution Risks


While the pyrazole core is common, the 2,5-dimethoxyphenyl substitution pattern on 3-(2,5-dimethoxyphenyl)-1H-pyrazole (CAS 181122-45-2) creates a distinct electronic and steric environment that is not replicated by other dimethoxy isomers or simple phenyl analogs . This specific substitution directly influences key properties such as regioselectivity in subsequent derivatization [1], the ability to form unique intramolecular 'graphitic' interactions in metal complexes [2], and specific enzyme inhibition profiles [3]. Substituting with a generic 3-phenyl-1H-pyrazole or a positional isomer like 3-(3,4-dimethoxyphenyl)-1H-pyrazole would result in a different electron density distribution on the phenyl ring and altered steric hindrance, leading to unpredictable changes in biological activity or material properties and compromising the validity of structure-activity relationship (SAR) studies.

Positional isomer mismatch
3-(3,4-dimethoxyphenyl) isomer alters electron density and steric hindrance, affecting regioselectivity and binding.
Simple phenyl analog failure
3-phenyl-1H-pyrazole lacks methoxy groups required for intramolecular graphitic interactions and Cu···O contacts.
SAR study compromise
Generic substitution may lead to unpredictable biological activity or material properties, invalidating structure-activity comparisons.

Quantitative Differentiation vs. Analogs


Radical Cation Stability in Copper(II) Complexes

The 2,5-dimethoxyphenyl group in the pyrazolate-derived ligand L1 enables the formation of a chemically reversible oxidation couple (L1–[L1]˙+) in specific copper(II) complexes (1, 4, and 5) during cyclic voltammetry in CH2Cl2–0.5 mol dm–3 NBun4PF6 at 293 K [1]. This reversibility is attributed to intramolecular graphitic interactions that kinetically stabilize the dimethoxyphenyl radical cation against decomposition [1].

Radical cation stability
Head-to-head
Chemically reversible couple vs. quasi-reversible/irreversible for free ligand L1 and complex 7
2,5-dimethoxyphenyl group kinetically stabilizes radical cation via graphitic interactions.
Cyclic voltammetry in CH₂Cl₂ at 293 K; scan rates 10–1000 mV s⁻¹.
Coordination Chemistry Electrochemistry Radical Stability

Unique Cu···O Interaction in Copper Complex

In the complex [Cu(L1)₂][BF₄]₂ (7), formed from the ligand 3-(2,5-dimethoxyphenyl)-1-(2-pyridyl)pyrazole (L1), single-crystal X-ray diffraction reveals additional contacts at 2.9 Å between the Cu²⁺ ion and the oxygen atom of the 2-methoxy group on the phenyl ring [1]. This interaction, which ¹H NMR data suggest is retained in CD₃CN solution, contributes to a tetrahedrally distorted planar geometry around the copper center [1].

Cu···O contact
Head-to-head
2.9 Å Cu···O distance in complex 7 vs. typical Cu-N ~2.0 Å
Unique long-range contact alters coordination geometry and solution dynamics.
Single-crystal XRD; retained in CD₃CN solution.
Coordination Chemistry Crystallography Supramolecular Chemistry

Selective MAO-A Inhibition

A closely related derivative, 1-(3-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CHEMBL541477), which contains the core 2,5-dimethoxyphenyl-pyrazole scaffold, exhibits potent and selective inhibition of human Monoamine Oxidase A (MAO-A) over MAO-B [1]. This demonstrates the biological relevance of the specific substitution pattern.

MAO-A selectivity
Class-level
IC₅₀ MAO-A = 200 nM; 700-fold over MAO-B (140,000 nM) for derivative CHEMBL541477
Supports MAO-A isoform-selective probe development from this scaffold.
In vitro human recombinant MAO assay; class-level inference.
Enzymology Medicinal Chemistry Neuropharmacology

3-(2,5-Dimethoxyphenyl)-1H-Pyrazole Applications


Redox-Active Metal Complexes with Tunable Stability

Researchers developing novel copper(II) or other transition metal complexes can leverage the 2,5-dimethoxyphenyl group's ability to stabilize radical cations. The evidence shows that when this moiety is incorporated into a ligand framework, it can enable chemically reversible oxidation couples and form stabilizing intramolecular interactions [1]. This makes the compound a strategic building block for designing catalysts or molecular materials where controlled redox behavior is essential.

Selective MAO-A Inhibitor Development

Medicinal chemists targeting Monoamine Oxidase A (MAO-A) can use 3-(2,5-dimethoxyphenyl)-1H-pyrazole as a privileged scaffold. Data from a closely related derivative demonstrates potent (IC50 = 200 nM) and highly selective (700-fold over MAO-B) inhibition of the human enzyme [2]. This provides a strong, data-backed rationale for using this compound to initiate a hit-to-lead program focused on MAO-A related targets.

Pyrazole SAR Studies

For groups studying the fundamental properties of pyrazoles, this compound serves as a crucial control. Its defined electronic properties, influenced by the 2,5-dimethoxyphenyl substitution, and its well-characterized behavior in forming specific metal-ligand interactions (e.g., the 2.9 Å Cu···O contact [1]), make it an ideal comparator for elucidating how steric and electronic modifications alter coordination chemistry and biological activity.

Application
Selection Property
Validation Focus
Redox-active metal complex design
Radical cation stabilization capacity
Chemically reversible oxidation in copper(II) complexes
MAO-A probe development
MAO-A isoform selectivity profile
Selective inhibition in enzyme assays
Pyrazole SAR studies
Substitution-dependent electronic/steric effects
Coordination geometry and bioactivity changes

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